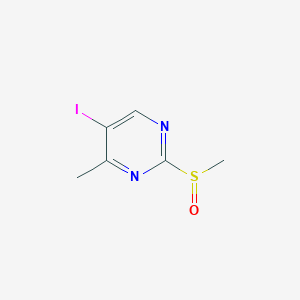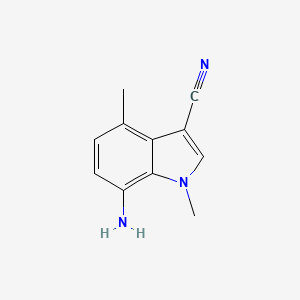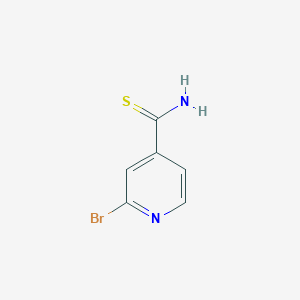
2-Bromopyridine-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyridine-4-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a carbothioamide group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromopyridine-4-carbothioamide can be synthesized through several methodsThe bromination is typically carried out using bromine in the presence of a suitable solvent, such as hydrobromic acid, under controlled temperature conditions . The resulting 2-bromopyridine is then reacted with thiourea to form the carbothioamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent thiourea treatment. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromopyridine-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Products include sulfonamides and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromopyridine-4-carbothioamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromopyridine-4-carbothioamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, blocking its activity and preventing the hydrolysis of urea . This inhibition can be crucial in treating infections caused by urease-producing bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-Bromopyridine: Bromine atom at the third position instead of the second.
2-Pyridinethioamide: Similar structure but without the bromine atom.
Uniqueness
2-Bromopyridine-4-carbothioamide is unique due to the combination of the bromine atom and the carbothioamide group, which imparts distinct reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables diverse chemical transformations that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C6H5BrN2S |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2-bromopyridine-4-carbothioamide |
InChI |
InChI=1S/C6H5BrN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) |
InChI-Schlüssel |
NFUZTQPZHGWTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=S)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


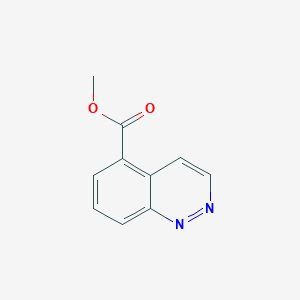
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
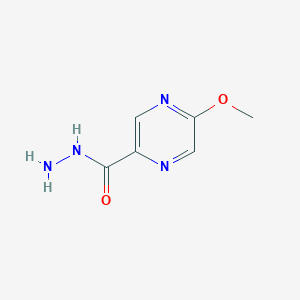
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
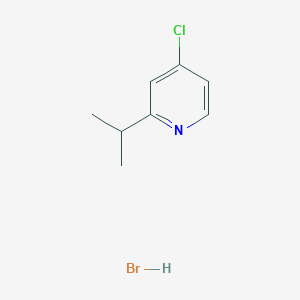

![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)

